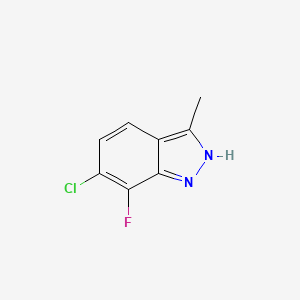
6-Chloro-7-fluoro-3-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-fluoro-3-methyl-1H-indazole is a heterocyclic aromatic organic compound Indazoles, including this compound, are known for their diverse biological activities and are used in various medicinal applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-fluoro-3-methyl-1H-indazole typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N–N bond in DMSO under an O2 atmosphere . Another method involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine .
Industrial Production Methods
Industrial production methods for indazoles often utilize metal-catalyzed synthesis due to their efficiency and high yields. These methods minimize the formation of undesirable byproducts and are scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-7-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogen atoms (chlorine and fluorine) on the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Transition metal catalysts such as Cu(OAc)2.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the halogen atoms can lead to the formation of various substituted indazoles .
Applications De Recherche Scientifique
6-Chloro-7-fluoro-3-methyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-fluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-3-methyl-1H-indazole
- 6-Bromo-7-fluoro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- 3-Amino-1H-indazole-1-carboxamides
Uniqueness
6-Chloro-7-fluoro-3-methyl-1H-indazole is unique due to the presence of both chlorine and fluorine atoms on the indazole ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other indazole derivatives, making it a compound of interest for further research and development .
Propriétés
Formule moléculaire |
C8H6ClFN2 |
|---|---|
Poids moléculaire |
184.60 g/mol |
Nom IUPAC |
6-chloro-7-fluoro-3-methyl-2H-indazole |
InChI |
InChI=1S/C8H6ClFN2/c1-4-5-2-3-6(9)7(10)8(5)12-11-4/h2-3H,1H3,(H,11,12) |
Clé InChI |
ZZQWOBGSDOHMSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=C(C2=NN1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















